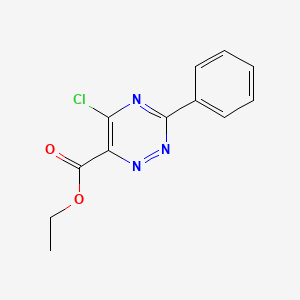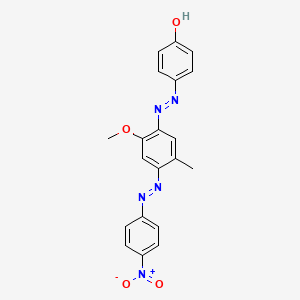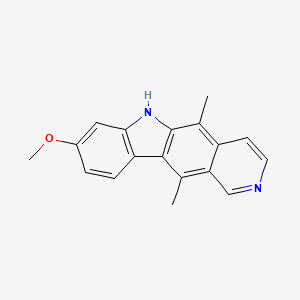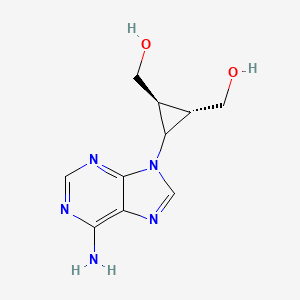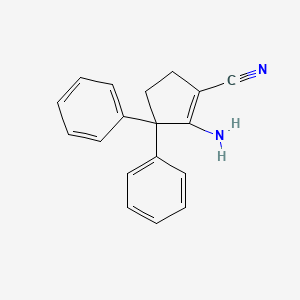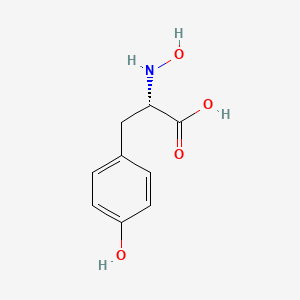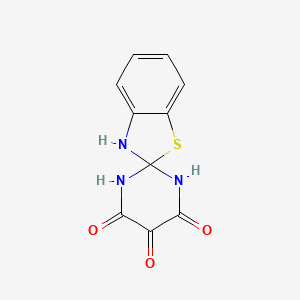
Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is a complex heterocyclic compound that features a spiro linkage between a benzothiazole and a pyrimidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione typically involves the reaction of 2-aminobenzothiazole with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of acyl chlorides and triethylamine as a binding agent in a solvent such as dioxane. The reaction mixture is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Spiroindolinones: These compounds share a spiro linkage but differ in the heterocyclic rings involved.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but lacking the spiro linkage.
Uniqueness
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
6270-35-5 |
|---|---|
Molecular Formula |
C10H7N3O3S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
spiro[1,3-diazinane-2,2'-3H-1,3-benzothiazole]-4,5,6-trione |
InChI |
InChI=1S/C10H7N3O3S/c14-7-8(15)12-10(13-9(7)16)11-5-3-1-2-4-6(5)17-10/h1-4,11H,(H,12,15)(H,13,16) |
InChI Key |
CGJVHUCSRFVPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3(S2)NC(=O)C(=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


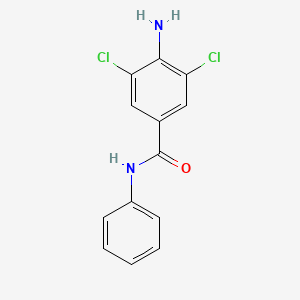
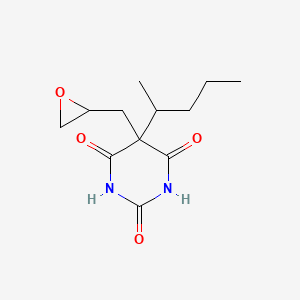
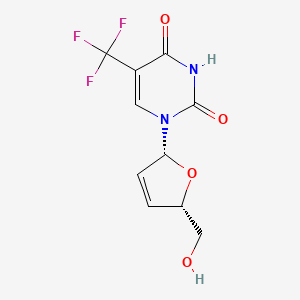

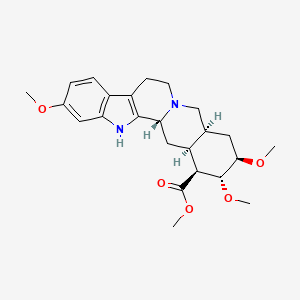
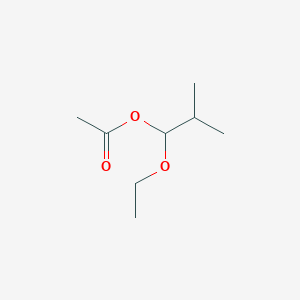
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
